N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from simpler pyrazole and pyridine derivatives. One common approach includes the condensation of 1-butyl-5-methyl-1H-pyrazole-3-carboxylic acid with 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-amine under specific conditions such as elevated temperatures and the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pH, and reaction time is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methyl-1H-pyrazole-5-carboxamide
- 1-Ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(1-butyl-5-methylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O/c1-6-8-13-31-17(4)14-22(29-31)27-25(32)20-15-21(19-11-9-16(3)10-12-19)26-24-23(20)18(5)28-30(24)7-2/h9-12,14-15H,6-8,13H2,1-5H3,(H,27,29,32) |
InChI Key |
HOXLKHRMCGFEEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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